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Compound of Interest

4-chloro-6,7-dihydro-5H-
Compound Name:
cyclopenta[d]pyrimidine

Cat. No.: B1590094

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-chloro-
6,7-dihydro-5H-cyclopenta[d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-6,7-dihydro-5H-
cyclopenta[d]pyrimidine, a key heterocyclic building block in medicinal chemistry. We will
delve into its core physicochemical properties, with a primary focus on its molecular weight,
and explore its synthesis, characterization, and critical role in the development of novel
therapeutics. This document is intended to serve as a practical resource for scientists engaged
in drug discovery and synthetic chemistry.

Core Molecular Profile

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic heteroaromatic compound
featuring a pyrimidine ring fused to a cyclopentane ring. The presence of a reactive chlorine
atom at the 4-position makes it an exceptionally versatile intermediate for introducing the
cyclopenta[d]pyrimidine scaffold into more complex molecules through nucleophilic substitution
reactions.

Chemical Structure and Molecular Weight
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The fundamental identity of a chemical compound is defined by its structure, from which its
molecular formula and weight are derived. These parameters are critical for stoichiometric
calculations in synthesis, analytical characterization, and registration of new chemical entities.

Caption: 2D Chemical Structure of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

The molecular formula of the compound is C7H7CIN2. Based on this, the molecular weight is
calculated using the atomic weights of its constituent elements (Carbon: ~12.011, Hydrogen:
~1.008, Chlorine: ~35.453, Nitrogen: ~14.007).

The precise molecular weight is a cornerstone for analytical techniques such as mass
spectrometry, which measures the mass-to-charge ratio of ions to identify and quantify
substances.

Physicochemical Data Summary

For ease of reference, the key quantitative data for 4-chloro-6,7-dihydro-5H-
cyclopenta[d]pyrimidine are summarized in the table below.

Property Value Source
Molecular Weight 154.6 g/mol [1]
Molecular Formula C7H7CINz [1]

CAS Number 83942-13-6 [1]
Physical Form Solid N/A
Melting Point 196-197 °C [1]
Boiling Point 271.7 £ 40.0 °C (Predicted) [1]

Synthesis and Purification

The most common and efficient synthesis of 4-chloro-6,7-dihydro-5H-
cyclopenta[d]pyrimidine involves the chlorination of its corresponding hydroxyl precursor,
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (also known as the tautomeric pyrimidin-4-one).
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Synthesis Pathway Overview

The conversion of the pyrimidin-4-one to the 4-chloro derivative is a critical step that activates
the scaffold for further functionalization. This is typically achieved using a potent chlorinating

agent like phosphorus oxychloride (POCIs).

Start with Precursor:
6,7-dihydro-5H-cyclopentald]pyrimidin-4-ol

Chlorination Reaction:
Add Phosphorus Oxychloride (POCIs)
Reflux for 4 hours

:

Reaction Workup:
Cool to room temperature
Quench with DCM and Water

Liquid-Liquid Extraction:
Extract aqueous layer with DCM
Combine organic layers

Purification:
Column Chromatography

Final Product:
4-chloro-6,7-dihydro-5H-cyclopentald]pyrimidine

Click to download full resolution via product page
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Caption: Experimental workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol: Chlorination

This protocol is adapted from established procedures for the synthesis of 4-chloropyrimidine
derivatives.[1][2]

Materials:

6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

Phosphorus oxychloride (POCIs)

Dichloromethane (DCM)

Deionized Water

Silica Gel for column chromatography

Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:

e Reaction Setup: To 1.0 equivalent of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol in a round-
bottom flask equipped with a reflux condenser, add an excess of phosphorus oxychloride
(approx. 7-10 equivalents).

o Heating: Stir the mixture and heat under reflux for 4 hours. The progress of the reaction
should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

e Quenching: After the reaction is complete, allow the mixture to cool to ambient temperature.
Cautiously dilute the reaction mixture with dichloromethane (DCM).

o Workup: Slowly pour the diluted mixture into a beaker of ice water with vigorous stirring to
guench the excess POClIs.
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o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with
several portions of DCM.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the resulting crude product by column
chromatography on silica gel to yield the pure 4-chloro-6,7-dihydro-5H-
cyclopenta[d]pyrimidine. A high yield of around 95% can be expected.[1]

Causality: Phosphorus oxychloride is the reagent of choice because it effectively converts the
hydroxyl group of the pyrimidinone tautomer into a chlorosulfite intermediate, which is then
displaced by a chloride ion to form the stable, aromatic 4-chloro product.

Analytical Characterization

Validation of the final product's identity and purity is non-negotiable. A combination of
spectroscopic methods provides a self-validating system to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR spectroscopy is used to confirm the proton environment of the molecule. The reported
chemical shifts for the title compound are consistent with its structure.[1]

e H-NMR (DMSO-de):

o 0 8.78 (1H, s): This singlet corresponds to the isolated proton on the pyrimidine ring (at
C2).

o 03.03 (2H, 1) & 2.99 (2H, t): These two triplets represent the two methylene groups (CH-z)
of the cyclopentane ring adjacent to the pyrimidine ring (at C5 and C7).

o 0 2.10 (2H, m): This multiplet corresponds to the central methylene group of the
cyclopentane ring (at C6).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming molecular
weight and formula. For C7H7CINz, the expected monoisotopic mass would be approximately
154.030 Da. The isotopic pattern for chlorine (3*Cl and 37Cl in a ~3:1 ratio) will result in a
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characteristic M+2 peak, providing unambiguous confirmation of the presence of a single
chlorine atom.

Applications in Drug Discovery

The true value of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine lies in its role as a
reactive intermediate for creating libraries of novel compounds for biological screening. The
chloro-substituent is an excellent leaving group, readily displaced by various nucleophiles
(amines, thiols, alcohols) to generate diverse derivatives.

4-chloro-6,7-dihydro-
5H-cyclopenta[d]pyrimidine

Amines (R-NH2)

Nucleophilic Aromatic Diverse Library of
Substitution (SNAr) Functionalized Derivatives

Alcohols (R-OH)

Click to download full resolution via product page

Caption: Role as a versatile building block in combinatorial chemistry.

Case Study: Microtubule Targeting Agents

This scaffold has been successfully employed in the synthesis of potent antiproliferative agents
that target microtubules.[3] In this context, the 4-chloro intermediate is reacted with various
substituted anilines. The resulting N-aryl-cyclopenta[d]pyrimidin-4-amine derivatives have
shown significant activity, demonstrating the utility of the starting material in generating
biologically active compounds.[3]

Case Study: CRF1 Receptor Antagonists
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Derivatives of the related cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold have been
investigated as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which have
potential applications in treating stress-related disorders.[4] The synthesis of these more
complex tricyclic systems often begins with precursors structurally similar to 4-chloro-6,7-
dihydro-5H-cyclopenta[d]pyrimidine, highlighting its foundational importance in constructing
advanced heterocyclic systems.

Conclusion

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is more than a simple chemical; it is an
enabling tool for innovation in drug discovery. Its precise molecular weight of 154.6 g/mol is a
fundamental starting point for its reliable synthesis and characterization. The straightforward
and high-yielding synthetic protocol, combined with the reactivity of the 4-chloro position,
establishes it as a valuable and versatile scaffold for generating novel molecular entities with
therapeutic potential. This guide has provided the core technical knowledge required for
researchers to confidently incorporate this building block into their synthetic and medicinal
chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590094#4-chloro-6-7-dihydro-5h-cyclopenta-d-
pyrimidine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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